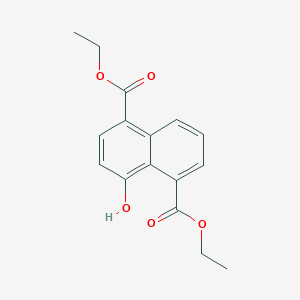![molecular formula C13H8INO2 B14510473 3-[(5-Iodofuran-2-yl)methylidene]-1,3-dihydro-2H-indol-2-one CAS No. 64259-04-7](/img/structure/B14510473.png)
3-[(5-Iodofuran-2-yl)methylidene]-1,3-dihydro-2H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(5-Iodofuran-2-yl)methylidene]-1,3-dihydro-2H-indol-2-one is a synthetic organic compound that features a unique combination of an indole and a furan ring
Vorbereitungsmethoden
The synthesis of 3-[(5-Iodofuran-2-yl)methylidene]-1,3-dihydro-2H-indol-2-one typically involves the reaction of an indole derivative with a furan derivative under specific conditions. One common method involves the use of a Wittig reaction to form the methylene bridge between the indole and furan rings. The reaction conditions often include the use of a base such as potassium tert-butoxide and a solvent like tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation .
Analyse Chemischer Reaktionen
3-[(5-Iodofuran-2-yl)methylidene]-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the methylene bridge or the furan ring.
Substitution: The iodine atom in the furan ring can be substituted with other groups using nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
3-[(5-Iodofuran-2-yl)methylidene]-1,3-dihydro-2H-indol-2-one has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anticancer and antimicrobial properties.
Materials Science: It is used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Biological Research: The compound is investigated for its interactions with various biological targets, including enzymes and receptors.
Wirkmechanismus
The mechanism of action of 3-[(5-Iodofuran-2-yl)methylidene]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. The indole ring can interact with aromatic amino acids in proteins, while the furan ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
3-[(5-Iodofuran-2-yl)methylidene]-1,3-dihydro-2H-indol-2-one can be compared with other indole-furan derivatives:
3-(5-Iodofuran-2-yl)-1-pyridin-3-yl-propenone: This compound has a pyridine ring instead of an indole ring, which alters its electronic properties and biological activity.
5-[(5-Iodofuran-2-yl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione:
The uniqueness of this compound lies in its combination of the indole and furan rings, which provides a distinct set of chemical and biological properties.
Eigenschaften
CAS-Nummer |
64259-04-7 |
|---|---|
Molekularformel |
C13H8INO2 |
Molekulargewicht |
337.11 g/mol |
IUPAC-Name |
3-[(5-iodofuran-2-yl)methylidene]-1H-indol-2-one |
InChI |
InChI=1S/C13H8INO2/c14-12-6-5-8(17-12)7-10-9-3-1-2-4-11(9)15-13(10)16/h1-7H,(H,15,16) |
InChI-Schlüssel |
COCSKAQULXSRIB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC3=CC=C(O3)I)C(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


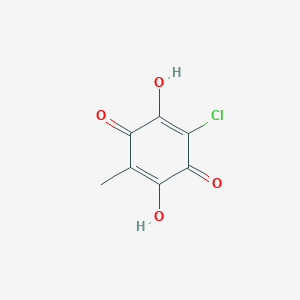
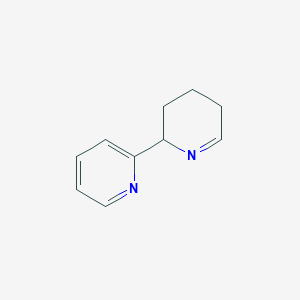
![7-[1-(3-Hydroxyoctyl)-3-oxopyrrolidin-2-yl]heptanoic acid;hydrochloride](/img/structure/B14510402.png)


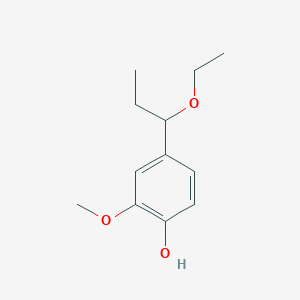



![2-[(2-Cyanoethyl)sulfanyl]decanamide](/img/structure/B14510442.png)
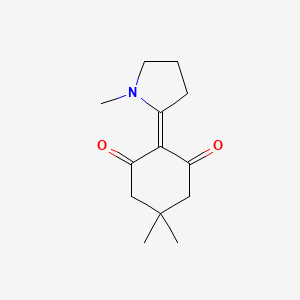
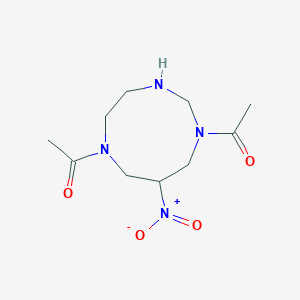
![2-Naphthalenol, 1-[bis[[4-(4-methoxyphenyl)-2-thiazolyl]amino]methyl]-](/img/structure/B14510489.png)
